1-((3,4-Dimethoxyphenyl)sulfonyl)-5-(pyridin-4-yl)indoline
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Overview
Description
1-((3,4-Dimethoxyphenyl)sulfonyl)-5-(pyridin-4-yl)indoline is a complex organic compound that has garnered interest in various fields of scientific research This compound features a sulfonyl group attached to a dimethoxyphenyl ring and an indoline structure with a pyridinyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3,4-Dimethoxyphenyl)sulfonyl)-5-(pyridin-4-yl)indoline typically involves multi-step organic reactions. One common approach is the sulfonylation of 3,4-dimethoxyaniline followed by cyclization to form the indoline ring. The pyridinyl group can be introduced through a palladium-catalyzed cross-coupling reaction. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques such as chromatography, and the development of more efficient catalysts. The scalability of the synthesis is crucial for its application in large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-((3,4-Dimethoxyphenyl)sulfonyl)-5-(pyridin-4-yl)indoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce various functional groups, altering the compound’s properties.
Scientific Research Applications
1-((3,4-Dimethoxyphenyl)sulfonyl)-5-(pyridin-4-yl)indoline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical assays and as a potential drug candidate.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including cancer and neurological disorders.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-((3,4-Dimethoxyphenyl)sulfonyl)-5-(pyridin-4-yl)indoline involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong hydrogen bonds, while the aromatic rings can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 1-((3,4-Dimethoxyphenyl)sulfonyl)-5-(pyridin-3-yl)indoline
- 1-((3,4-Dimethoxyphenyl)sulfonyl)-5-(pyridin-2-yl)indoline
- 1-((3,4-Dimethoxyphenyl)sulfonyl)-5-(pyridin-5-yl)indoline
Uniqueness
1-((3,4-Dimethoxyphenyl)sulfonyl)-5-(pyridin-4-yl)indoline is unique due to the specific positioning of the pyridinyl group at the 4-position of the indoline ring. This positioning can influence the compound’s electronic properties and its ability to interact with biological targets. Compared to its analogs, this compound may exhibit different reactivity and selectivity in chemical reactions, making it a valuable molecule for various applications.
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)sulfonyl-5-pyridin-4-yl-2,3-dihydroindole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4S/c1-26-20-6-4-18(14-21(20)27-2)28(24,25)23-12-9-17-13-16(3-5-19(17)23)15-7-10-22-11-8-15/h3-8,10-11,13-14H,9,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBHKCJWWOQRPEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCC3=C2C=CC(=C3)C4=CC=NC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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